molecular formula C8H8FNO2 B12976554 Methyl 2-(5-fluoropyridin-3-yl)acetate

Methyl 2-(5-fluoropyridin-3-yl)acetate

Cat. No.: B12976554
M. Wt: 169.15 g/mol
InChI Key: UNBASLVPXADCSX-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoropyridin-3-yl)acetate is a fluorinated pyridine derivative featuring a methyl ester group linked to a pyridine ring substituted with fluorine at the 5-position. These compounds are critical intermediates in organic synthesis, particularly in pharmaceutical applications, due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 2-(5-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3

InChI Key

UNBASLVPXADCSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoropyridin-3-yl)acetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group (such as a halogen) on the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(5-fluoropyridin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzymatic activity or receptor binding, making it useful in various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of methyl 2-(5-fluoropyridin-3-yl)acetate (inferred) and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Predicted Boiling Point (°C) Key References
This compound* C₈H₈FNO₂ 169.15 Methyl ester, fluoropyridine 3 (acetate), 5 (F) ~265–275
Ethyl 2-(5-fluoropyridin-3-yl)acetate C₉H₁₀FNO₂ 183.18 Ethyl ester, fluoropyridine 3 (acetate), 5 (F)
2-(5-Fluoropyridin-3-yl)acetic acid C₇H₆FNO₂ 155.13 Carboxylic acid, fluoropyridine 3 (acetic acid), 5 (F) 279.1 ± 25.0
Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate C₉H₉FN₂O₂ 196.18 Methyl ester, amino, acrylate 3 (acrylate), 5 (F)
5-Fluoro-3-methylpicolinic acid C₇H₆FNO₂ 155.13 Carboxylic acid, methyl, fluoropyridine 2 (carboxylic acid), 5 (F), 3 (methyl)

*Inferred properties based on ethyl ester analog.

Key Observations:
  • Ester vs. Acid Derivatives : The carboxylic acid (CAS: 38129-24-7) exhibits a higher predicted boiling point (279.1°C) compared to its ester analogs due to hydrogen bonding . Ester derivatives (methyl/ethyl) are more lipophilic, enhancing their utility in synthetic organic chemistry as intermediates .
  • Chloro analogs (e.g., 2-(5-chloropyridin-3-yl) derivatives) may exhibit higher reactivity but lower bioavailability .
  • Positional Isomerism : Compounds like 5-fluoro-3-methylpicolinic acid (carboxylic acid at position 2, methyl at 3) highlight how substituent placement influences physicochemical properties and biological activity .

Market and Availability

  • Pricing : Ethyl 2-(5-fluoropyridin-3-yl)acetate is priced at €36.00–3,721.00 depending on quantity, reflecting its high purity and demand in research .
  • Supply Chain : Suppliers like CymitQuimica and Chongqing Chemdad Co. emphasize the industrial relevance of fluoropyridine derivatives, particularly in Asia .

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